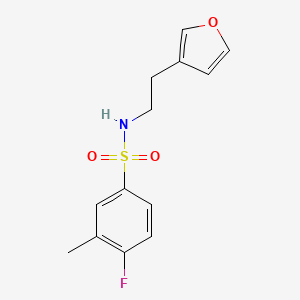

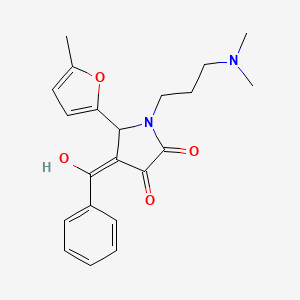

4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide, also known as FFE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FFE is a sulfonamide derivative that has been studied for its ability to inhibit the activity of certain enzymes, making it a useful tool in the study of biological systems.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

One application involves the synthesis and evaluation of sulfonamide derivatives, including those with a fluorine atom, as selective inhibitors for the cyclooxygenase-2 (COX-2) enzyme. Such compounds, by virtue of their selective inhibition properties, are investigated for potential therapeutic applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. A study highlighted the enhancement of COX-2 selectivity through the introduction of a fluorine atom, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522 (Hashimoto et al., 2002).

Corrosion Inhibition

Another study focused on the use of piperidine derivatives, including fluorinated sulfonamides, to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors of these compounds on iron surfaces, demonstrating their potential as corrosion inhibitors (Kaya et al., 2016).

Synthesis and NMR Studies

Research on the synthesis of fluorosubstituted heterocycles, including efforts to synthesize 2- and 3-fluorosubstituted compounds using N-fluorodibenzenesulfonamide, offers insights into their structural characterization. These studies provide valuable data on coupling constants and chemical shifts, enhancing our understanding of the molecular structures of fluorosubstituted compounds (Dvornikova et al., 2003).

Enantioselective Synthesis

There's also interest in the enantioselective synthesis of compounds, where research has shown that the use of specific fluorinating reagents can achieve high selectivity and yields in the synthesis of enantioenriched molecules. Such methodologies are important for creating compounds with potential pharmaceutical applications (Wang et al., 2014).

Fluorocyclizations of Alkenes

In the field of organic synthesis, the vicinal fluorofunctionalization of alkenes to produce valuable cyclic fluorinated molecules for pharmaceutical, agrochemical, medical, and material applications has been explored. The challenges and progress in asymmetric fluorocyclizations highlight the potential for developing new methods for generating fluorinated cyclocompounds (Wolstenhulme & Gouverneur, 2014).

properties

IUPAC Name |

4-fluoro-N-[2-(furan-3-yl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3S/c1-10-8-12(2-3-13(10)14)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPGIOLGKJSRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2646095.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2646100.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)

![6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2646104.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)

![N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2646112.png)

![1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2646113.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone](/img/structure/B2646114.png)

![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)